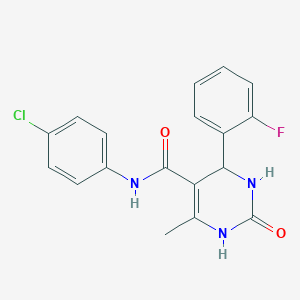

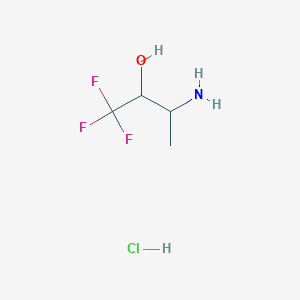

![molecular formula C18H15N3O6S B2788069 2-(4-{2-Cyano-2-[(4-sulfamoylphenyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid CAS No. 1057729-60-8](/img/structure/B2788069.png)

2-(4-{2-Cyano-2-[(4-sulfamoylphenyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of phenoxy acetic acid, which is an organic compound that represents a group of phenoxy acetic acid derivatives . It contains several functional groups, including a cyano group (-CN), a carbamoyl group (-CONH2), a sulfamoyl group (-SO2NH2), and a phenoxy group (Ph-O-). These functional groups suggest that this compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a phenyl ring (from the phenoxy group), a cyano group, a carbamoyl group, and a sulfamoyl group. These groups are likely to confer specific chemical properties to the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and the functional groups it contains. For example, the presence of a cyano group might confer polarity to the molecule, affecting its solubility in different solvents .科学研究应用

Drug Delivery Systems

Phenylboronic pinacol esters have garnered attention as potential drug carriers. Their boron-containing structure makes them suitable for neutron capture therapy (NCT), a cancer treatment method that exploits the capture of thermal neutrons by boron-10 nuclei. Researchers are investigating their use in targeted drug delivery systems, aiming to enhance drug efficacy while minimizing side effects .

Chemical Sensors

The unique reactivity of phenylboronic acids with diols (such as sugars) has led to the development of glucose sensors. These sensors exploit the reversible binding of boronic acids to glucose, resulting in measurable changes in fluorescence or electrochemical signals. Researchers are exploring similar applications for phenylboronic pinacol esters in biosensors and environmental monitoring .

Organic Synthesis

Phenylboronic pinacol esters serve as versatile building blocks in organic synthesis. Their reactivity allows for the formation of C-C bonds through Suzuki-Miyaura cross-coupling reactions. Scientists utilize these reactions to create complex molecules, such as pharmaceutical intermediates and natural products .

Materials Science

Researchers are investigating the incorporation of phenylboronic pinacol esters into polymeric materials. These compounds can impart specific properties, such as self-healing behavior, due to their reversible covalent interactions. Applications include self-healing coatings, adhesives, and smart materials .

Photodynamic Therapy (PDT)

Phenylboronic pinacol esters have been explored as photosensitizers in PDT. In this cancer treatment, light activates the photosensitizer, leading to the generation of reactive oxygen species that selectively destroy tumor cells. Their boron content enhances the efficacy of PDT .

Supramolecular Chemistry

The reversible binding of phenylboronic acids to diols plays a crucial role in supramolecular chemistry. Researchers use these interactions to design molecular recognition systems, host-guest complexes, and functional materials. Phenylboronic pinacol esters contribute to this field by providing a boron-based recognition motif .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-[4-[2-cyano-3-oxo-3-(4-sulfamoylanilino)prop-1-enyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O6S/c19-10-13(9-12-1-5-15(6-2-12)27-11-17(22)23)18(24)21-14-3-7-16(8-4-14)28(20,25)26/h1-9H,11H2,(H,21,24)(H,22,23)(H2,20,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXFADSYMRTJBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2787988.png)

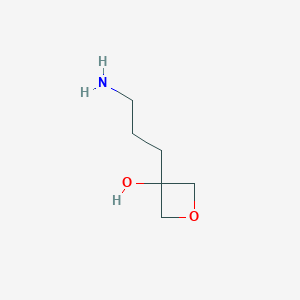

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2787989.png)

![(2-chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2787991.png)

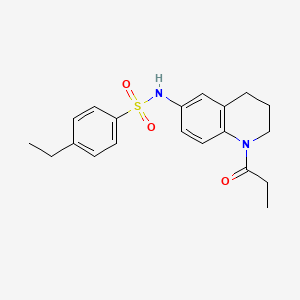

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2787994.png)

![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2787995.png)

![2-(3-Chlorophenyl)-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2787997.png)

![Diethyl({3-[(5-methyl-1,3-thiazolidin-2-ylidene)amino]propyl})amine](/img/structure/B2788003.png)